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Compound of Interest

Compound Name:
2-(9H-Carbazol-9-yl)ethyl

methacrylate

Cat. No.: B095886 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 2-(9H-Carbazol-9-yl)ethyl methacrylate, a monomer of significant interest in the

development of advanced materials for drug delivery, organic electronics, and other biomedical

applications. This document outlines the expected spectroscopic signatures based on ¹H NMR,

¹³C NMR, FT-IR, and UV-Vis analyses, and provides detailed experimental protocols for these

characterization techniques.

Molecular Structure
The foundational step in the characterization of any molecule is the clear understanding of its

structure. The diagram below illustrates the molecular structure of 2-(9H-Carbazol-9-yl)ethyl
methacrylate.

Caption: Molecular structure of 2-(9H-Carbazol-9-yl)ethyl methacrylate.

Synthesis Workflow
The synthesis of 2-(9H-Carbazol-9-yl)ethyl methacrylate typically involves a two-step

process, starting with the N-alkylation of carbazole followed by esterification. The logical

workflow for this synthesis is depicted below.
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General Synthesis Workflow

Start Materials:
Carbazole & 2-Bromoethanol

N-Alkylation:
Reaction of Carbazole with 2-Bromoethanol

in the presence of a base (e.g., KOH)

Intermediate:
2-(9H-Carbazol-9-yl)ethanol

Esterification:
Reaction of the intermediate with Methacryloyl Chloride

in the presence of a base (e.g., Triethylamine)

Final Product:
2-(9H-Carbazol-9-yl)ethyl Methacrylate

Purification:
Column Chromatography / Recrystallization

Spectroscopic Characterization:
NMR, FT-IR, UV-Vis

Click to download full resolution via product page

Caption: Logical workflow for the synthesis and characterization.
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Spectroscopic Data
The following tables summarize the expected quantitative data from the spectroscopic

characterization of 2-(9H-Carbazol-9-yl)ethyl methacrylate. These values are based on the

analysis of its constituent functional groups and data from structurally related compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.10 d 2H
Aromatic protons (H-

4, H-5)

~7.50 d 2H
Aromatic protons (H-

1, H-8)

~7.40 t 2H
Aromatic protons (H-

2, H-7)

~7.20 t 2H
Aromatic protons (H-

3, H-6)

~6.10 s 1H Vinylic proton (=CH₂)

~5.55 s 1H Vinylic proton (=CH₂)

~4.60 t 2H N-CH₂-

~4.40 t 2H -O-CH₂-

~1.90 s 3H -CH₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
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Chemical Shift (δ) ppm Assignment

~167.0 Carbonyl carbon (C=O)

~140.0 Aromatic carbons (C-4a, C-4b)

~136.0 Vinylic carbon (=C(CH₃))

~126.0 Vinylic carbon (=CH₂)

~125.8 Aromatic carbons (C-4, C-5)

~123.0 Aromatic carbons (C-1, C-8)

~120.0 Aromatic carbons (C-2, C-7)

~109.0 Aromatic carbons (C-3, C-6)

~63.0 -O-CH₂-

~41.0 N-CH₂-

~18.0 -CH₃

Fourier-Transform Infrared (FT-IR) Spectroscopy
Wavenumber (cm⁻¹) Vibration Mode Functional Group

~3050 C-H stretch Aromatic

~2950 C-H stretch Aliphatic (CH₂, CH₃)

~1720 C=O stretch Ester

~1640 C=C stretch Vinylic

~1600, 1480, 1450 C=C stretch Aromatic ring

~1290 C-O stretch Ester

~1160 C-N stretch Carbazole

~750 C-H bend Aromatic (out-of-plane)

Ultraviolet-Visible (UV-Vis) Spectroscopy
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Wavelength (λ_max) nm Solvent Electronic Transition

~293, 329, 343 Dichloromethane
π → π* transitions of the

carbazole moiety

Experimental Protocols
Detailed methodologies for the key spectroscopic characterization techniques are provided

below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and confirm the identity of the synthesized

compound.

Methodology:

Sample Preparation: Dissolve approximately 10-20 mg of the purified 2-(9H-Carbazol-9-
yl)ethyl methacrylate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a

standard 5 mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum.

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2

seconds.

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an

internal standard like tetramethylsilane (TMS).

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
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Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of

2-5 seconds.

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Data Processing: Process the raw data (Fourier transformation, phase correction, and

baseline correction) using appropriate software. Integrate the ¹H NMR signals and assign the

peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Ensure good contact between the sample and the crystal by applying pressure with the

built-in clamp.

Instrumentation: Use a benchtop FT-IR spectrometer equipped with a universal ATR

accessory.

Data Acquisition:

Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background to generate the final absorbance or transmittance spectrum. Analyze

the spectrum to identify characteristic absorption bands corresponding to the functional

groups in the molecule.
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Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic absorption properties of the molecule, particularly the π-

conjugated carbazole system.

Methodology:

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g.,

dichloromethane, chloroform, or acetonitrile).

Solution Preparation:

Prepare a stock solution of the compound with a known concentration (e.g., 1 x 10⁻³ M) by

accurately weighing the sample and dissolving it in a precise volume of the chosen solvent

in a volumetric flask.

Prepare a dilute solution (e.g., 1 x 10⁻⁵ M) by serial dilution of the stock solution for

analysis.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

Fill a matched quartz cuvette with the sample solution.

Scan the sample over a wavelength range of approximately 200-800 nm.

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) from the resulting

spectrum.

Logical Relationships in Spectroscopic Analysis
The following diagram illustrates the logical flow of information obtained from each

spectroscopic technique to elucidate the final structure of the molecule.
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Spectroscopic Analysis Workflow

FT-IR Spectroscopy

Identifies Functional Groups:
- Ester (C=O)

- Aromatic (C=C, C-H)
- Vinylic (C=C)

- Aliphatic (C-H)

NMR Spectroscopy
(¹H and ¹³C)

Determines Connectivity and Chemical Environment:
- Number of unique protons and carbons

- Proton-proton coupling
- Confirms the carbazole, ethyl, and methacrylate fragments

UV-Vis Spectroscopy

Probes Electronic Structure:
- Confirms the presence of the
π-conjugated carbazole system

Elucidated Structure of
2-(9H-Carbazol-9-yl)ethyl Methacrylate

Click to download full resolution via product page

Caption: Workflow of structural elucidation using multiple spectroscopic techniques.

To cite this document: BenchChem. [Spectroscopic Characterization of 2-(9H-Carbazol-9-
yl)ethyl Methacrylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b095886#spectroscopic-characterization-of-2-9h-
carbazol-9-yl-ethyl-methacrylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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